![molecular formula C22H28O2Si B14189702 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol CAS No. 917890-50-7](/img/structure/B14189702.png)
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexa-3,5-dien-2-ol backbone. The TBDPS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under acidic conditions and resistance to nucleophilic species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol typically involves the protection of the hydroxyl group in hexa-3,5-dien-2-ol using tert-butylchlorodiphenylsilane. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group and the electrophilic nature of the tert-butylchlorodiphenylsilane .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Fluoride sources such as TBAF (Tetra-n-butylammonium fluoride) can be used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is valuable in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group increases the steric bulk around the hydroxyl group, making it less reactive to nucleophiles and acids . This allows for selective reactions to occur at other functional groups in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less bulky than TBDPS.
Triisopropylsilyl (TIPS): A silyl protecting group with similar stability to TBDPS but more resistant to fluoride sources.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild acidic conditions.
Uniqueness
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is unique due to the increased steric bulk provided by the TBDPS group, which offers enhanced stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Eigenschaften
CAS-Nummer |
917890-50-7 |
|---|---|
Molekularformel |
C22H28O2Si |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]oxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C22H28O2Si/c1-5-6-13-19(23)18-24-25(22(2,3)4,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h5-17,19,23H,1,18H2,2-4H3 |
InChI-Schlüssel |
ZUSNIULUCADREG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
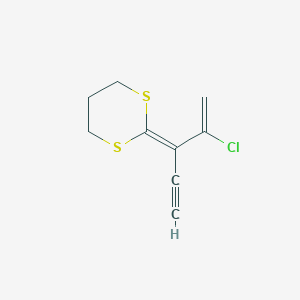
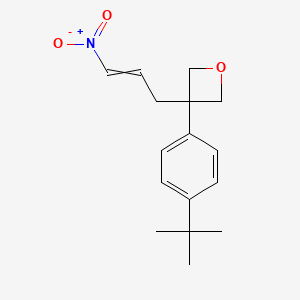
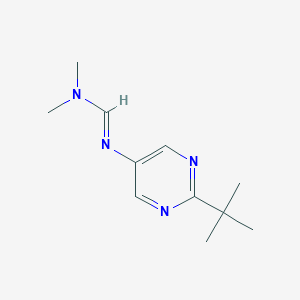
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

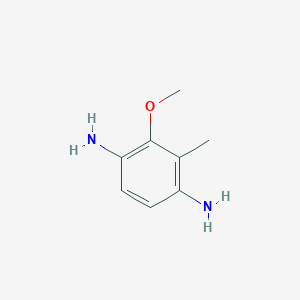
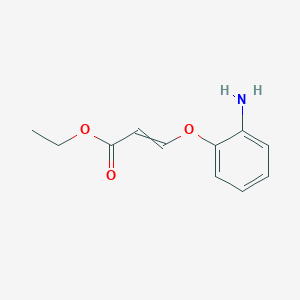
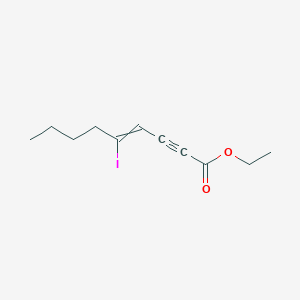
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
